molecular formula C15H15NO2 B1608989 Nafoxadol CAS No. 84145-90-4

Nafoxadol

Numéro de catalogue B1608989
Numéro CAS: 84145-90-4
Poids moléculaire: 241.28 g/mol
Clé InChI: CQBDDBLIDNKCRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nafoxadol is a novel chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a non-opioid analgesic drug that has been shown to be effective in treating pain without the risk of addiction or dependence.

Applications De Recherche Scientifique

1. Deferoxamine in Tissue Regeneration

Deferoxamine (DFO) has been recognized for its potential in tissue and regenerative engineering. It promotes angiogenesis, essential in ischemia, wound healing, and bone regeneration, by upregulating HIF-1α and other angiogenic factors. Additionally, its antioxidant properties, independent of its iron-chelating capabilities, make it a promising candidate for modulating oxidative stress in inflammation responses, thereby enhancing tissue healing and integration with biomaterials (Holden & Nair, 2019).

2. Role in Neuroprotection

Deferoxamine's neuroprotective mechanism is highlighted in its use for treating traumatic spinal cord injury. In studies involving rat dorsal root ganglion (DRG) cells, DFO treatment stimulated neurite outgrowth and synapse formation, activated neuroprotective and antioxidative programs, and managed oxidative stress effectively, thereby aiding nerve repair and functional recovery (Nowicki et al., 2009).

3. Antioxidant Efficacy in Clinical Settings

Clinical studies involving DFO have shown its efficacy as an antioxidant in various contexts. For instance, its use in experimental pneumococcal meningitis reduced brain injury through the mitigation of reactive oxygen intermediates. This indicates its broader potential in treating conditions associated with oxidative stress (Auer et al., 2000).

4. Chelation Therapy in Iron Overload Disorders

DFO's primary clinical application is in chelation therapy for iron overload conditions like thalassemia and iron poisoning. Its ability to induce ferritin degradation in lysosomes through autophagy and regulate iron levels in the body has been crucial in managing these disorders (De Domenico et al., 2009).

5. Impact on Cancer Treatment and Research

Deferoxamine's role in cancer research is noteworthy, particularly in elucidating the mechanisms of drug resistance and enhancing the efficacy of cancer treatments. By affecting iron metabolism and redox signaling, DFO offers insights into developing more effective therapeutic strategies against various cancers (McGuire, 2003).

Propriétés

IUPAC Name

5-naphthalen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-4-12-7-13(6-5-11(12)3-1)15-10-16-8-14(18-15)9-17-15/h1-7,14,16H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBDDBLIDNKCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868795
Record name Nafoxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafoxadol

CAS RN

84145-90-4
Record name 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafoxadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafoxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFOXADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO8XJ1O0JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nafoxadol
Reactant of Route 2
Nafoxadol
Reactant of Route 3
Nafoxadol
Reactant of Route 4
Nafoxadol
Reactant of Route 5
Nafoxadol
Reactant of Route 6
Nafoxadol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.